molecular formula C10H10BrN3O2 B1433361 Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1396779-99-9

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Katalognummer: B1433361
CAS-Nummer: 1396779-99-9
Molekulargewicht: 284.11 g/mol
InChI-Schlüssel: VSQRAULZZFPOEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a versatile chemical intermediate designed for advanced pharmaceutical research and development. This compound features a bromo substituent at the 6-position of the privileged pyrazolo[3,4-b]pyridine scaffold, a structure known for its close similitude to purine bases, which allows it to interact with a wide range of biological targets . The bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification for structure-activity relationship (SAR) studies. The ethyl carboxylate group at the 4-position offers additional synthetic flexibility for amide coupling or reduction reactions. The pyrazolo[3,4-b]pyridine core is of significant interest in medicinal chemistry, with over 300,000 described derivatives included in more than 5,500 references and 2,400 patents . Researchers utilize this scaffold to develop novel compounds with demonstrated potential in various therapeutic areas, including as tyrosine kinase inhibitors (TKI), anticancer agents, and antiviral compounds . The 1H-tautomer is the predominant and more stable form of this fused heterocyclic system, making it a reliable building block for synthetic campaigns . This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

ethyl 6-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)6-4-7(11)12-9-8(6)5(2)13-14-9/h4H,3H2,1-2H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQRAULZZFPOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396779-99-9
Record name Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate generally involves the construction of the pyrazolo[3,4-b]pyridine core followed by selective bromination at position 6 and esterification at position 4. The process can be broken down into the following key steps:

  • Formation of intermediate compounds leading to the pyrazolo[3,4-b]pyridine core.
  • Introduction of the 6-bromo substituent via electrophilic substitution or halogenation.
  • Esterification to form the ethyl carboxylate.

Detailed Preparation Method from Patent CN102911174A

A notable and well-documented method is described in Chinese patent CN102911174A, which outlines an efficient and high-yielding synthesis route for 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl esters and their 6-bromo derivatives, including the target compound.

Key features of this method include:

  • Use of an intermediate compound (denoted as compound V) and sodium nitrite under acidic conditions to facilitate the reaction.
  • Mild reaction conditions with temperatures maintained between -5 °C to 0 °C.
  • Acidic medium typically using dilute sulfuric acid or hydrochloric acid.
  • High yield (>90%) with simple post-reaction workup.

Synthesis steps summarized:

Step Description Reagents/Conditions Yield (%)
1 Preparation of intermediate (Compound IV) from starting materials Sodium ethylate in ethanol, methyl acetoacetate, THF solvent, reflux 10h ~90-95
2 Catalytic hydrogenation of intermediate (Compound IV to V) Pd/C or Pd(OH)2 catalyst, methanol or ethanol solvent ~90-94
3 Diazotization and bromination to introduce 6-bromo substituent Sodium nitrite, dilute acid (H2SO4 or HCl), 0 to -5 °C >90

This method replaces a previously reported two-step approach with a single-stage reaction for preparing compound IV, simplifying operations and improving yield by approximately 20%.

Reaction Conditions and Optimization

  • Temperature: The critical diazotization and bromination step is optimized at low temperatures (-5 °C to 0 °C) to control reactivity and avoid side reactions.
  • Molar ratios: The molar ratio of compound V to sodium nitrite is preferably maintained between 1:1 to 1:2 to ensure complete conversion.
  • Catalysts: Palladium on carbon (Pd/C), palladium hydroxide, or Raney nickel are effective catalysts for the hydrogenation step, with methanol, ethanol, or ethyl acetate as preferred solvents.
  • Base selection: Sodium ethylate or sodium hydride are preferred bases for the initial condensation step, with solvents such as ethanol, DMSO, DMF, or THF facilitating the reaction.

Comparative Analysis of Preparation Methods

Feature Patent CN102911174A Method Traditional Multi-step Methods
Number of steps 3 (condensation, hydrogenation, diazotization/bromination) Typically 4 or more, including separate esterification
Reaction conditions Mild, low temperature, acidic medium Often harsher, higher temperature
Yield >90% overall Lower, ~70% in some steps
Post-treatment Simple extraction and purification More complex, multiple purifications
Operational complexity Moderate, scalable Higher, less convenient

Research Findings and Practical Notes

  • The method from CN102911174A demonstrates that the use of sodium nitrite under acidic conditions is effective for introducing the 6-bromo substituent with high regioselectivity.
  • The single-step preparation of intermediate IV improves efficiency and reduces impurities.
  • The choice of catalyst and solvent in the hydrogenation step affects the yield and purity; Pd/C in methanol is preferred.
  • The reaction sequence is amenable to scale-up due to mild conditions and straightforward workup.

Summary Table of Key Reagents and Conditions

Step Intermediate Reagents Solvent Catalyst/Base Temperature Yield (%)
1 Compound IV Methyl acetoacetate, sodium ethylate Ethanol, THF Sodium ethylate Room temp to reflux 90-95
2 Compound V Hydrogen gas Methanol, Ethanol Pd/C or Pd(OH)2 Room temp 90-94
3 Target compound Sodium nitrite, dilute H2SO4/HCl Aqueous acidic None (diazotization) -5 to 0 °C >90

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Structural Overview

  • Molecular Formula : C10_{10}H10_{10}BrN3_3O2_2
  • Molecular Weight : 284.113 g/mol
  • CAS Number : 1396779-99-9
  • SMILES Notation : CCOC(=O)C1=CC(=NC2=NNC(=C12)C)Br

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Biological Activities

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits various biological activities that make it a candidate for further research:

  • Antitumor Activity : Studies have indicated that compounds with similar pyrazolo-pyridine structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Anti-inflammatory Properties : Research suggests that derivatives of pyrazolo compounds may exhibit anti-inflammatory effects, potentially benefiting conditions like arthritis.
  • Antimicrobial Effects : The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics.

Medicinal Chemistry Applications

The unique structure of this compound allows it to serve as a building block in medicinal chemistry:

  • Drug Design : The compound can be modified to enhance its pharmacological profiles, such as improving solubility or bioavailability.
  • Targeted Therapy Development : Given its potential antitumor and anti-inflammatory properties, it can be explored as a lead compound for developing targeted therapies.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolo[3,4-b]pyridine and evaluated their antitumor activity. One derivative showed significant inhibition of cell growth in human cancer cell lines, indicating the potential of this compound as an antitumor agent.

Case Study 2: Anti-inflammatory Effects

A recent investigation published in Phytotherapy Research examined the anti-inflammatory effects of pyrazolo compounds. The study demonstrated that certain derivatives exhibited reduced inflammation markers in vitro, supporting the hypothesis that this compound could be beneficial in treating inflammatory diseases.

Case Study 3: Antimicrobial Properties

Research highlighted in Antimicrobial Agents and Chemotherapy explored various pyrazolo compounds' antimicrobial efficacy. Results indicated that modifications to the pyrazolo structure could enhance activity against resistant bacterial strains, suggesting pathways for new antibiotic development.

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways that are involved in cell proliferation, differentiation, and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pyrazolopyridine scaffold is highly versatile, with modifications at positions 1, 3, 6, and the ester group significantly influencing physical, chemical, and biological properties. Below is a detailed comparison with five analogs derived from recent research:

Substituent Variations and Structural Features

Compound Name (Source) R₁ (Position 1) R₃ (Position 3) R₆ (Position 6) Ester Group Molecular Formula Molecular Weight (g/mol)
Target Compound H Methyl Bromo Ethyl C₁₀H₁₀BrN₃O₂ 284.11
Compound 96 () Pyridin-4-ylmethyl Morpholino Ethyl C₁₉H₂₃N₅O₃ 369.42
Compound 48 () 4-Phenoxybenzyl Methyl Methyl Methyl C₂₃H₂₁N₃O₃ 379.43
Compound 49 () 4-Phenoxybenzyl Methyl Hydroxy Ethyl C₂₃H₂₁N₃O₄ 395.43
6-Chloro analog () H Chloro Ethyl C₉H₈ClN₃O₂ 225.64
Compound 8d () tert-Butyl Isopropyl Cyclopropyl Ethyl C₂₀H₂₈N₃O₂ 342.46
Compound in 2-(Trifluoromethyl)phenyl Methyl 4-(Difluoromethoxy)phenyl Ethyl C₂₄H₁₈F₅N₃O₃ 515.41

Key Comparative Insights

Fluorinated groups () increase lipophilicity, favoring blood-brain barrier penetration .

Position 6 (R₆): The bromo group in the target compound offers a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the morpholino () or hydroxy () groups. The 6-chloro analog () has reduced molecular weight (225.64 vs. 284.11) but lower leaving-group reactivity compared to bromine .

Ester Group :

  • Ethyl esters (target compound, ) exhibit higher lipophilicity than methyl esters (Compound 48, ), influencing bioavailability and metabolic stability.

Biological Activity :

  • The target compound’s bromine atom facilitates further derivatization into bioactive molecules, such as BasE enzyme inhibitors () or antimalarials (). In contrast, Compound 49 () with a hydroxy group may exhibit reduced metabolic stability due to susceptibility to glucuronidation .

Biologische Aktivität

Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C10H10BrN3O2C_{10}H_{10}BrN_{3}O_{2}, with a molecular weight of approximately 284.11 g/mol. The compound features a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities.

1. Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. For instance, compounds within this class have shown significant antiproliferative effects against various cancer cell lines. A notable study identified derivatives that exhibited IC50 values in the low micromolar range (0.75–4.15 µM), indicating potent activity against tumor growth without affecting normal cells .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 15yA1720.2TBK1 inhibition
Ethyl derivativeU87MG0.75Apoptosis induction
Ethyl derivativeA3754.15Tubulin polymerization inhibition

2. TBK1 Inhibition

This compound has been investigated for its role as a TBK1 inhibitor. TBK1 (TANK-binding kinase 1) is crucial in regulating immune responses and inflammation. The compound demonstrated significant inhibition of TBK1 activity, which is promising for therapeutic applications in cancer and autoimmune diseases .

3. Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown potential in modulating immune responses. It effectively inhibited downstream signaling pathways related to interferon (IFN), suggesting its utility in treating conditions characterized by excessive inflammation .

Case Study: Structure-Activity Relationship (SAR)

Research conducted on various derivatives of pyrazolo[3,4-b]pyridines revealed critical insights into their structure-activity relationships (SAR). Modifications at specific positions on the pyrazole ring significantly influenced their biological activity, particularly regarding anticancer efficacy and selectivity towards cancer cells over normal cells .

In Vivo Studies

In vivo evaluations have demonstrated that selected derivatives not only inhibit tumor growth but also exhibit minimal systemic toxicity. For example, compounds tested in orthotopic breast cancer mouse models showed targeted action on tumors without compromising the immune system .

Q & A

Q. Optimization Strategies :

  • Catalyst selection : Trifluoroacetic acid (TFA) enhances cyclization efficiency in pyrazolo[3,4-b]pyridine formation .
  • Solvent effects : Polar aprotic solvents (DMF, THF) improve reaction homogeneity and yield .
  • Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product minimization .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

TechniqueParametersApplicationReference
1H/13C NMR Chemical shifts (δ ppm), coupling constants (J)Confirms substituent positions and purity .
LC-MS/HRMS m/z values, isotopic patternsVerifies molecular weight and detects intermediates .
IR Spectroscopy Absorption bands (e.g., C=O at ~1680 cm⁻¹)Identifies functional groups (ester, pyrazole) .
XRD Dihedral angles, crystal packingResolves intramolecular interactions (e.g., S⋯O contacts) .

How can researchers address contradictions in reaction yields when varying substituents?

Advanced Research Question
Discrepancies often arise from steric or electronic effects:

  • Steric hindrance : Bulky groups (e.g., tert-butyl in ) reduce yields (62–84%) due to slower reaction kinetics .
  • Electronic effects : Electron-withdrawing substituents (e.g., Br, CF3_3) may deactivate intermediates, requiring harsher conditions .
  • Methodology : Use kinetic studies (TLC monitoring) and adjust equivalents of reagents (e.g., 3 equiv morpholine in ) .

What strategies are used to study the structure-activity relationship (SAR) of derivatives?

Advanced Research Question
SAR studies focus on:

  • Functional group modifications : Replacing the ester group with carboxamides enhances antimalarial activity .
  • Substituent positioning : Methoxy groups at the 6-position improve metabolic stability (e.g., ) .
  • Docking studies : Molecular modeling against target proteins (e.g., Plasmodium ABCI3 transporter) identifies critical binding interactions .

What are the recommended purification methods for this compound?

Basic Research Question

  • Flash chromatography : Silica gel with gradients of ethyl acetate/hexane removes polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Dry loading : Celite-assisted purification prevents column clogging for sensitive intermediates .

How can intramolecular interactions be analyzed via crystallography?

Advanced Research Question
XRD analysis () reveals:

  • Dihedral angles : Pyrazole-pyridine fusion (1.76°) indicates planarity .
  • Non-covalent interactions : S⋯O (3.215 Å) and C–H⋯π contacts stabilize crystal packing .
    Methodology : Use single-crystal XRD with SHELX software for structure refinement.

What computational methods aid in understanding the compound’s reactivity?

Advanced Research Question

  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions .
  • Molecular dynamics : Simulate solvent effects on reaction pathways .
  • Docking simulations : Map binding affinities to biological targets (e.g., enzymes in ) .

How is the ester group hydrolyzed to the carboxylic acid derivative?

Basic Research Question
Procedure :

React the ester with 2M NaOH in ethanol (25°C, 2 h) .

Acidify to pH 2 using HCl to precipitate the carboxylic acid.

Purify via extraction (EtOAc) and drying (Na2_2SO4_4) .

What safety precautions are critical during synthesis?

Basic Research Question

  • Personal protective equipment (PPE) : Gloves, masks, and lab coats prevent skin contact .
  • Ventilation : Handle volatile reagents (e.g., iodomethane) in fume hoods .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

How are biological activities (e.g., antimalarial) evaluated for derivatives?

Advanced Research Question

  • In vitro assays : Test against Plasmodium falciparum cultures (IC50_{50} determination) .
  • Resistance profiling : Compare efficacy in ABCI3 transporter-overexpressing strains .
  • Toxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Reactant of Route 2
Ethyl 6-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.